molecular formula C48H28N4NiO8 B13417063 hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

Cat. No.: B13417063
M. Wt: 847.4 g/mol
InChI Key: KRJLBWKAYPGJOF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydron; nickel(2+); 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate (CAS: 41699-92-7) is a nickel(II)-coordinated porphyrin derivative with three 4-carboxylatophenyl substituents at the 10, 15, and 20 positions of the porphyrin macrocycle and a benzoate group at the 5-position . The compound belongs to the class of metalloporphyrins, which are widely studied for their catalytic, photophysical, and electrochemical properties. The carboxylate groups enhance solubility in polar solvents and enable coordination to metal surfaces or nanoparticles, making it relevant for applications in catalysis and materials science .

Properties

Molecular Formula

C48H28N4NiO8

Molecular Weight

847.4 g/mol

IUPAC Name

hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

KRJLBWKAYPGJOF-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:

    Synthesis of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and benzaldehyde derivatives under acidic conditions.

    Metalation: The porphyrin core is then metalated with nickel(II) ions to form the nickel(II) porphyrin complex.

    Functionalization: The final step involves the functionalization of the porphyrin complex with benzoate groups through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can occur, typically involving reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the porphyrin ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Light, oxygen, or chemical oxidants like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield a variety of functionalized porphyrin derivatives.

Scientific Research Applications

Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the following steps:

Comparison with Similar Compounds

Metal Center Variation

  • Nickel(II) vs. Copper(II)/Zinc(II) Porphyrins :
    Nickel(II) porphyrins, such as the target compound, exhibit square-planar geometry and diamagnetic properties due to the low-spin d⁸ configuration. In contrast, copper(II) porphyrins (e.g., Cu(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin) are paramagnetic and show distorted geometries, while zinc(II) analogs (e.g., Zn(II)-5-[(3,4-methylenedioxy)phenyl]-10,15,20-tris-(4-carboxymethylphenyl)porphyrin) adopt tetrahedral coordination .

Substituent Effects

  • Carboxylate vs. Carboxymethyl/Ester Groups: The target compound’s 4-carboxylatophenyl groups differ from carboxymethylphenyl substituents (e.g., in 5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin nickel, CAS: 144811-04-1) by lacking methylene spacers, reducing steric hindrance and increasing electronic conjugation . Nitrophenyl-substituted porphyrins (e.g., 5,10,15-tris(4-carboxyphenyl)-20-(2-nitrophenyl)porphyrin) exhibit stronger electron-withdrawing effects, altering redox potentials .

Physical and Chemical Properties

Solubility and Stability

  • The carboxylate groups in the target compound improve aqueous solubility compared to ester-functionalized analogs (e.g., Zn(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl)porphyrin), which require organic solvents .
  • Stability under oxidative conditions is higher for nickel(II) porphyrins than for cobalt(II) analogs (e.g., cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin]), which are prone to demetallation .

Spectral Properties

  • UV-Vis Spectra : Nickel porphyrins typically show a Soret band near 390–410 nm and Q-bands at 500–600 nm, red-shifted compared to free-base porphyrins due to metal-to-ligand charge transfer .
  • EPR/NMR : Nickel(II) porphyrins are EPR-silent (diamagnetic), whereas copper(II) analogs exhibit hyperfine splitting in EPR spectra .

Data Tables

Table 1. Comparative Analysis of Metalloporphyrins

Compound Name Metal Center Substituents Solubility Synthesis Yield Key Applications
Hydron; nickel(2+); 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin] benzoate Ni(II) 3×4-carboxylatophenyl, 1×benzoate High (polar) ~70–80% Catalysis, Sensors
Zn(II)-5-(4-acetoxy-3-methoxyphenyl)-10,15,20-tris-(4-carboxymethylphenyl) Zn(II) 3×4-carboxymethylphenyl, 1×acetoxy Moderate (DMSO) 85% Photodynamic therapy
5,10,15-Tris(4-carboxyphenyl)-20-(2-nitrophenyl)porphyrin Free base 3×4-carboxyphenyl, 1×2-nitrophenyl Low (aqueous) 65% Electrochemistry
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin] Co(II) 4×4-aminophenyl Low (organic) 60% Oxygen reduction

Research Findings

  • Electrochemical Behavior: Nickel porphyrins with carboxylate substituents exhibit more anodic reduction potentials (-0.45 V vs. Ag/AgCl) compared to nitro-substituted analogs (-0.75 V), attributed to electron-donating carboxylates .
  • Catalytic Activity : Nickel porphyrins are less active in oxidation reactions than manganese or iron porphyrins but show superior stability in acidic environments .
  • Synthetic Efficiency : Microwave-assisted methods (as in ) reduce reaction times from 24 hours to <6 hours while maintaining yields >80% .

Biological Activity

Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex porphyrin compound known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C48H28N4NiO8C_{48}H_{28}N_{4}NiO_{8}, with a molecular weight of approximately 844.6 g/mol. This compound features a nickel(II) center coordinated to a porphyrin ring with multiple carboxylate substituents that enhance its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC48H28N4NiO8
Molecular Weight844.6 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the coordination of nickel ions with a porphyrin precursor. The process often utilizes methods such as microwave-assisted synthesis to achieve high purity and yield.

Photodynamic Therapy (PDT)

This compound has shown significant promise in photodynamic therapy (PDT). Upon irradiation with light, the compound can generate reactive oxygen species (ROS), particularly singlet oxygen (1O2^1O_2), which are cytotoxic to cancer cells. This mechanism is crucial for inducing apoptosis in targeted tumor cells while minimizing damage to surrounding healthy tissues .

Antiviral Activity

Research indicates that porphyrins similar to this compound exhibit anti-HIV properties. They can disrupt various stages of the HIV life cycle by inhibiting reverse transcriptase and protease enzymes. These interactions are influenced by the specific functional groups present on the porphyrin structure .

Case Studies

  • Photodynamic Efficacy : A study demonstrated that this compound effectively induced cell death in various cancer cell lines under light exposure conditions. The study reported a significant reduction in cell viability at concentrations as low as 5 µM when exposed to light .
  • Antiviral Activity : Another investigation focused on the antiviral potential of similar porphyrins showed that they could inhibit HIV replication in vitro. The compounds were tested against TZM-bl cells and demonstrated a reduction in viral load by targeting specific viral proteins involved in replication .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other porphyrins:

CompoundActivity TypeMechanism of Action
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinPDTGenerates ROS upon light activation
5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrinAntiviralInhibits HIV reverse transcriptase
Hydron;nickel(2+) complexPDT & AntiviralDual mechanism: ROS generation & enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.